Lipophilicity (LogP) Comparison: 7-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridin-8-one vs. Lactam, Non‑Oxo, and Core Scaffold Analogs
The target compound's predicted LogP (ALogP) of 2.93 places it at a distinct intermediate lipophilicity. It is 0.65 log units more lipophilic than the lactam analog (7‑benzyl‑5,6,7,8‑tetrahydro‑1,7‑naphthyridin‑2(1H)‑one, LogP 2.28) , 0.27 log units less lipophilic than the non‑oxo analog (7‑benzyl‑2‑chloro‑5,6,7,8‑tetrahydro‑1,7‑naphthyridine, LogP 3.2) [1], and 1.22 log units more lipophilic than the unsubstituted core (2‑chloro‑5,6,7,8‑tetrahydro‑1,7‑naphthyridine, LogP 1.71) .
| Evidence Dimension | Predicted logP (partition coefficient) |
|---|---|
| Target Compound Data | ALogP = 2.9335 |
| Comparator Or Baseline | Lactam 869640-41-5: ALogP 2.28340; Non-oxo 1256803-65-2: ALogP 3.2; Core 1196145-69-3: ALogP 1.70950 |
| Quantified Difference | ΔLogP vs. lactam: +0.65; vs. non-oxo: –0.27; vs. core: +1.22 |
| Conditions | Predicted ALogP values computed by vendor software (ACD/Labs or similar) |
Why This Matters
Intermediate lipophilicity balances membrane permeability and aqueous solubility, potentially offering a more favorable ADME profile before structural optimization than the more lipophilic non‑oxo analog or the less lipophilic lactam.
- [1] Molaid. 7-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine (1256803‑65‑2). LogP 3.2. https://www.molaid.com/MS_2143733 (accessed 2026‑05‑06). View Source
